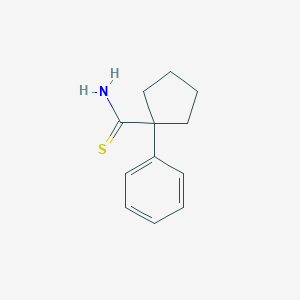

1-Phenylcyclopentane-1-carbothioamide

Description

Significance of Carbothioamide Scaffolds in Modern Organic Chemistry and Medicinal Chemistry Research

Carbothioamide scaffolds are cornerstone functional groups in the fields of organic and medicinal chemistry due to their distinctive properties and versatile applications. tandfonline.comnih.gov As isosteres of amides, where the oxygen atom is replaced by a sulfur atom, thioamides present a unique combination of electronic and steric characteristics. chemrxiv.orgnih.gov This substitution leads to altered reactivity, hydrogen bonding capabilities, and conformational preferences compared to their amide counterparts. nih.gov Thioamides are stronger hydrogen bond donors but weaker acceptors than amides. nih.gov

In medicinal chemistry, the incorporation of a thioamide moiety into a molecule is a widely used strategy in drug design and development. researchgate.net Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities. tandfonline.comtandfonline.com This functional group can enhance the potency, modulate the physicochemical properties, and improve the pharmacokinetic profiles of drug candidates. tandfonline.comnih.gov The versatility of the thioamide scaffold is evident in its presence in approved drugs and numerous compounds under investigation for various diseases. nih.govchemrxiv.org For instance, ethionamide (B1671405) and prothionamide are thioamide-containing prodrugs used in the treatment of multidrug-resistant tuberculosis. nih.govchemrxiv.org

The applications of carbothioamides in drug design are multifaceted. They are utilized as bioisosteres for amide bonds in peptides to increase stability against enzymatic degradation. tandfonline.comtandfonline.com Furthermore, they serve as prodrugs, hydrogen sulfide (B99878) (H₂S) donors, and metal chelators. researchgate.nettandfonline.com The ability of thioamides to chelate metals is exemplified by elesclomol, an investigational anticancer agent that transports copper into mitochondria to induce oxidative stress in cancer cells. tandfonline.comtandfonline.com

Table 1: Pharmacological Activities of Carbothioamide-Containing Compounds

| Pharmacological Activity | Examples/Targets |

| Anticancer | Inhibition of kinases, histone methyltransferases, and induction of apoptosis. nih.govmdpi.comacs.org |

| Antimicrobial | Effective against bacteria (e.g., Mycobacterium tuberculosis) and fungi. tandfonline.comnih.govchemrxiv.org |

| Antiviral | Inhibition of viral proteases, such as SARS-CoV-2 main protease. tandfonline.comnih.gov |

| Anti-inflammatory | Potential inhibition of enzymes like cyclooxygenase (COX). acs.orgbiointerfaceresearch.com |

| Neurodegenerative | Investigated for conditions requiring modulation of specific CNS targets. nih.gov |

| Analgesic | Development of dual-action compounds with opioid agonism. nih.govtandfonline.com |

Historical Context of Phenyl-Substituted Cyclopentane (B165970) Derivatives in Chemical Literature

The phenyl-substituted cyclopentane core has been a subject of chemical synthesis and pharmacological investigation for decades. A notable example from the historical literature is Carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), a compound recognized for its antitussive, anticonvulsant, and spasmolytic properties. nih.gov Research dating back to the mid-1990s focused on synthesizing and evaluating a series of Carbetapentane analogs to understand their mechanism of action, particularly their high affinity for sigma binding sites. nih.gov These studies explored modifications of the phenyl ring, the cyclopentyl ring, and the ester function to develop potent and selective sigma 1 ligands, which could be investigated for anti-ischemic and other neurological applications. nih.gov

The synthesis of the foundational structure, 1-phenylcyclopentane carboxylic acid, has also been a focus of process chemistry. A patent from 1978 describes a method for its preparation via the alkylation of phenylacetonitrile (B145931) with a dihalobutane, followed by hydrolysis. google.com This highlights the industrial interest in this scaffold, driven by the therapeutic applications of its derivatives, such as its aminoalcohol esters used as antispasmodics. google.com These historical efforts underscore the long-standing interest in the phenyl-cyclopentane moiety as a privileged scaffold in the design of bioactive molecules.

Current Research Trajectories and Future Prospects for 1-Phenylcyclopentane-1-carbothioamide and Analogues

While specific research focused exclusively on this compound is not extensively documented in current literature, the future prospects for this compound and its analogues can be inferred from the known value of its constituent parts. researchgate.netnih.gov Current research trajectories in medicinal chemistry heavily involve the exploration of novel chemical space by combining known pharmacophores and functional groups in new ways. rsc.org The unique combination of the phenyl-cyclopentane scaffold with the versatile carbothioamide group in this compound presents a promising area for future investigation. researchgate.netacs.org

Future research will likely concentrate on several key areas:

Synthesis and Derivatization: Developing efficient and stereoselective synthetic routes to this compound and a library of its analogues. This would involve substitutions on the phenyl ring and modifications of the cyclopentane ring to establish structure-activity relationships (SAR).

Pharmacological Screening: Given the broad biological activities of thioamides, analogues of this compound would be prime candidates for screening against a wide range of therapeutic targets, including cancer cell lines, microbial strains, and viral enzymes. nih.govacs.org The established role of phenyl-cycloalkane derivatives as sigma 1 ligands suggests that this target class would be a logical starting point for evaluation. nih.gov

Physicochemical and Pharmacokinetic Profiling: A significant aspect of future research will be to characterize the physicochemical properties (e.g., lipophilicity, solubility) and ADME (absorption, distribution, metabolism, and excretion) profiles of these new compounds. The thioamide group is known to influence these properties, potentially improving membrane permeability and metabolic stability compared to corresponding amides. tandfonline.comtandfonline.com

Bioisosteric Replacement: Investigating the use of the this compound scaffold as a bioisosteric replacement for other groups in known drugs or bioactive molecules. The three-dimensional nature of the cyclopentane ring offers a different spatial arrangement compared to flat aromatic systems, which can be advantageous for target binding. researchgate.net

The convergence of the well-documented therapeutic potential of carbothioamides and the established history of phenyl-cyclopentane derivatives in bioactive compounds suggests that this compound and its analogues represent a fertile ground for discovery in medicinal chemistry. researchgate.netnih.gov

Table 2: Potential Future Research Directions for this compound Analogues

| Research Area | Focus | Rationale |

| Medicinal Chemistry | Synthesis of analogue libraries and SAR studies. | To identify potent and selective compounds for various therapeutic targets. |

| Pharmacology | Screening for anticancer, antimicrobial, antiviral, and CNS activity. | Based on the known activities of thioamides and phenyl-cyclopentane scaffolds. nih.govnih.gov |

| Drug Metabolism | In vitro and in vivo pharmacokinetic studies. | To assess the drug-like properties and metabolic stability of new compounds. tandfonline.com |

| Computational Chemistry | Molecular docking and modeling studies. | To predict binding modes and guide the design of more potent analogues. acs.orgbiointerfaceresearch.com |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopentane-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NS/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLSUXYHTBCOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 Phenylcyclopentane 1 Carbothioamide

Electrophilic and Nucleophilic Reactivity at the Thioamide Moiety

The thioamide group in 1-Phenylcyclopentane-1-carbothioamide is ambidentate, meaning it possesses two reactive sites for electrophiles: the sulfur and the nitrogen atoms. The sulfur atom is generally considered a soft nucleophile, while the nitrogen is a hard nucleophile. Consequently, reactions with soft electrophiles tend to occur at the sulfur atom, whereas hard electrophiles may react at the nitrogen. The thiocarbonyl carbon, on the other hand, is electrophilic and susceptible to attack by nucleophiles. Thioamides are generally more reactive towards both electrophiles and nucleophiles than their corresponding amides. nih.gov

Alkylation and Acylation Reactions of this compound

Alkylation: The sulfur atom of the thioamide is the primary site of alkylation, leading to the formation of thioimidate esters. This S-alkylation occurs readily upon treatment with alkyl halides. The reaction proceeds via a nucleophilic attack of the sulfur atom on the alkyl halide. The resulting thioimidate can be isolated or used in situ for further transformations. While N-alkylation of primary thioamides is less common, it can occur under specific conditions, often requiring a strong base to deprotonate the nitrogen first.

| Reagent Type | Product | General Mechanism |

| Alkyl Halide (R-X) | S-Alkyl Thioimidate | Nucleophilic attack of the thioamide sulfur on the alkyl halide. |

| Acyl Halide (RCO-X) | N-Acyl Thioamide or S-Acyl Thioimidate | Nucleophilic attack of the nitrogen or sulfur on the acyl halide carbonyl carbon. |

Acylation: Acylation of this compound can occur at either the nitrogen or the sulfur atom, depending on the reaction conditions and the nature of the acylating agent. N-acylation is a common transformation, often requiring activation of the thioamide. For instance, site-selective N-tert-butoxycarbonyl activation can destabilize the thioamide bond, facilitating reactions like transamidation. nih.gov

Reactions with Carbonyl Compounds and Imines

This compound can react with various carbonyl compounds, such as aldehydes and ketones. These reactions can lead to a variety of products depending on the reaction conditions. For example, in the presence of a catalyst, condensation can occur, leading to the formation of new heterocyclic rings.

Similarly, reactions with imines can proceed, often involving the thioamide acting as a nucleophile. The specific outcomes of these reactions are highly dependent on the substrates and the catalysts employed.

Cycloaddition and Condensation Reactions Involving the Carbothioamide Functionality

The carbothioamide group of this compound can participate in cycloaddition reactions. For instance, thioamides are known to undergo [3+2] cycloaddition reactions with benzynes, where the sulfur and nitrogen atoms of the thioamide act as a pseudo-1,3-dipole. nih.gov This reaction leads to the formation of dihydrobenzothiazole derivatives. Computational studies suggest that these reactions can proceed through a concerted cycloaddition to form a stabilized ammonium (B1175870) ylide intermediate. nih.govresearchgate.net

Condensation reactions are also a key feature of thioamide chemistry. For example, the self-condensation of thioamides can lead to the formation of 1,2,4-thiadiazoles. These reactions are often catalyzed by an acid and may involve an oxidative step.

Tautomerism and Isomerization Phenomena in Thioamides

This compound can exist in two tautomeric forms: the thioamide (thiolactam) form and the imidothiol (thiolactim) form. The equilibrium between these two forms is a fundamental aspect of its chemistry.

Thioamide-Imidothiol Tautomerism:

Thioamide form: C(=S)-NH2

Imidothiol form: C(-SH)=NH

For most simple thioamides, the thioamide form is the predominant tautomer in the gas phase and in solution. mdpi.com The relative stability of the tautomers can be influenced by factors such as substitution, solvent, and temperature. Computational studies can be employed to determine the relative stabilities and the energy barriers for interconversion between the tautomers. nih.gov

Oxidation and Reduction Pathways of Carbothioamide Compounds

Oxidation: The thioamide functionality is susceptible to oxidation by various reagents. Mild oxidation can lead to the formation of disulfides. More vigorous oxidation can convert the thioamide group into the corresponding amide (C=O). The choice of oxidizing agent and reaction conditions determines the final product.

Reduction: The thiocarbonyl group of this compound can be reduced to a methylene (B1212753) group (-CH2-), affording the corresponding amine, 1-phenylcyclopentylmethanamine. Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using reagents such as Raney Nickel. organic-chemistry.org The reduction of tertiary thioamides to amines can also be achieved using phenylsilane (B129415) as a reductant with a ruthenium catalyst. researchgate.net

| Transformation | Reagent Examples | Product |

| Oxidation | Hydrogen peroxide, m-CPBA | 1-Phenylcyclopentane-1-carboxamide |

| Reduction | Lithium aluminum hydride (LiAlH4), Raney Nickel | 1-Phenylcyclopentylmethanamine |

Mechanism-Based Studies of this compound Transformations

The mechanisms of many reactions involving thioamides have been investigated through kinetic and computational studies.

S-Alkylation Mechanism: The S-alkylation of thioamides with alkyl halides is a classic SN2 reaction. The rate of the reaction is dependent on the concentration of both the thioamide and the alkyl halide. The nucleophilicity of the sulfur atom and the nature of the leaving group on the alkyl halide are key factors influencing the reaction rate.

Cycloaddition Mechanism: Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of cycloaddition reactions involving thioamides. researchgate.netnih.gov For the [3+2] cycloaddition with benzyne, calculations have shown a low activation barrier for a concerted process, where the carbon-sulfur bond formation is more advanced than the carbon-nitrogen bond formation in the transition state. nih.gov

Transamidation Mechanism: Mechanistic studies on the transamidation of thioamides reveal that activation of the thioamide nitrogen, for example by a tert-butoxycarbonyl group, decreases the nN→π*C=S resonance. This ground-state destabilization facilitates nucleophilic attack at the thiocarbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to the transamidated product. nih.gov

Advanced Structural Characterization and Conformational Analysis of 1 Phenylcyclopentane 1 Carbothioamide

Single-Crystal X-ray Diffraction Analysis of 1-Phenylcyclopentane-1-carbothioamide and its Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in existing literature, its molecular conformation and crystal packing can be reliably inferred from the well-documented structures of its constituent moieties and closely related analogues, such as 1-phenylcyclopentane-1-carboxamide and various aromatic thioamides.

The stereochemistry of this compound is centered around the quaternary C1 carbon of the cyclopentane (B165970) ring. The cyclopentane ring itself is not planar and is expected to adopt a non-planar conformation, such as an envelope or twist form, to alleviate torsional strain. ucsd.eduwindows.net This puckering places the substituent hydrogen atoms in pseudo-axial and pseudo-equatorial positions.

The crystal packing of thioamides is consistently dominated by strong hydrogen bonds involving the thioamide functional group. acs.org The primary interaction anticipated for this compound is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. rsc.orgacs.org This interaction is highly characteristic and forms a robust supramolecular synthon described by the graph-set notation R²₂(8). acs.orgresearchgate.net

In addition to this primary motif, other weaker interactions are expected to contribute to the stability of the crystal lattice:

C-H···S Interactions: Weak hydrogen bonds between aromatic or aliphatic C-H donors and the sulfur atom acceptor are common in thioamide crystal structures. rsc.org

π-π Stacking: The presence of the phenyl ring allows for potential face-to-face or offset π-π stacking interactions between adjacent molecules, further stabilizing the crystal packing.

n→π Interactions:* It has been shown that interactions between the lone pair (n) of a sulfur or oxygen atom and the antibonding orbital (π*) of a nearby thioamide or amide group can contribute to conformational stability. The interaction between two thioamides is noted to be significantly stronger than between two amides. nih.gov

These combined interactions would likely result in a densely packed, three-dimensional supramolecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a fundamental tool for confirming the covalent structure and probing the electronic environment of this compound in solution. Although specific experimental spectra are not widely published, the expected chemical shifts can be accurately predicted based on extensive data for analogous compounds. researchgate.netchemicalbook.comnih.gov

The proton (¹H) and carbon (¹³C) NMR spectra would exhibit distinct signals corresponding to the phenyl, cyclopentane, and thioamide moieties. The predicted assignments are detailed in the tables below.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH₂ | 7.5 - 9.0 | Broad Singlet | Chemical shift is solvent-dependent; protons may be diastereotopic. |

| Phenyl (ortho, meta, para) | 7.2 - 7.5 | Multiplet | Complex pattern typical for a monosubstituted benzene ring. |

| Cyclopentane (α-CH₂) | 2.2 - 2.6 | Multiplet | Protons adjacent to the quaternary carbon, deshielded. |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=S | 200 - 210 | The thioamide carbonyl carbon is highly deshielded. |

| Phenyl (ipso-C) | 140 - 145 | Quaternary carbon attached to the cyclopentane ring. |

| Phenyl (ortho, meta, para-C) | 125 - 130 | Aromatic carbons. |

| C1 (Quaternary) | 55 - 65 | The sp³ quaternary carbon of the cyclopentane ring. |

| Cyclopentane (α-C) | 35 - 45 | Carbons adjacent to the quaternary center. |

Two-dimensional (2D) NMR experiments would be essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling correlations between adjacent protons. It would be used to trace the connectivity within the cyclopentane ring (α-protons to β-protons) and within the phenyl ring (ortho to meta to para protons).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This would establish the direct one-bond correlations between each proton and the carbon atom it is attached to, allowing for definitive assignment of the cyclopentane and phenyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying quaternary carbons. It shows correlations between protons and carbons over two to three bonds. Key expected correlations would include those from the α-CH₂ protons of the cyclopentane ring and the ortho-protons of the phenyl ring to the quaternary C1 carbon and the C=S carbon, confirming the core structure. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of key functional groups. The vibrational spectra of thioamides are well-characterized, though many bands arise from coupled vibrations rather than pure, localized motions. oup.comoup.comactachemscand.org

Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3300 - 3100 | Typically two bands for the primary amine, sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the phenyl group. |

| Aliphatic C-H Stretch | 2980 - 2850 | From the CH₂ groups of the cyclopentane ring. |

| N-H Bend ("Thioamide B") | 1650 - 1600 | Often coupled with C-N stretching. actachemscand.org |

| Aromatic C=C Stretch | 1600, 1475 | Phenyl ring skeletal vibrations. |

| C-N Stretch | 1550 - 1300 | Highly coupled mode, significant contribution to several bands. |

The precise positions and intensities of these bands, particularly the N-H stretching and the "Thioamide G" band, are sensitive to the strength of intermolecular hydrogen bonding in the solid state, providing insights that complement X-ray diffraction data. oup.com

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is an essential analytical technique for elucidating the structure of this compound by providing information on its molecular weight and characteristic fragmentation patterns. The analysis of the mass spectrum allows for the identification of key structural motifs through the controlled cleavage of the molecular ion into smaller, charged fragments. Furthermore, isotopic analysis of the molecular ion peak cluster can confirm the elemental composition, particularly the presence of sulfur.

Fragmentation Pathways

Upon electron ionization, this compound (C₁₂H₁₅NS) forms an energetically unstable molecular ion (M•+), which subsequently undergoes fragmentation. The proposed fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses, primarily influenced by the phenyl, cyclopentane, and thioamide functional groups.

The molecular ion is expected at a mass-to-charge ratio (m/z) corresponding to the molecule's nominal mass of 205. The fragmentation of this ion is likely to proceed through several key pathways:

Alpha-Cleavage: The bonds adjacent to the quaternary carbon connecting the phenyl and cyclopentane rings are susceptible to cleavage. Loss of the cyclopentyl radical ([C₅H₉]•) would generate a stable, resonance-delocalized ion containing the phenyl and thioamide groups at m/z 136. Conversely, the loss of the phenyl radical ([C₆H₅]•) would result in a fragment at m/z 128.

Phenyl Group Fragmentation: A prominent peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is a common feature in the mass spectra of aromatic compounds. This ion is formed by the cleavage of the bond between the phenyl ring and the cyclopentane ring structure.

Cyclopentane Ring Fragmentation: The cyclopentane moiety can undergo fragmentation characteristic of cycloalkanes. docbrown.info Following the initial ring-opening, the molecular ion may lose neutral molecules like ethene (C₂H₄, 28 Da), leading to a fragment ion at m/z 177. docbrown.info

Thioamide Group Cleavage: Fragmentation can occur within the carbothioamide group itself. This can include the loss of a sulfhydryl radical (•SH), resulting in an ion at m/z 172, or the loss of the thioformyl group (•CHS).

Rearrangement Reactions: Complex rearrangements, such as hydrogen rearrangements, can also occur, leading to the formation of various other fragment ions. cas.cn

The relative abundance of these fragment ions provides a unique fingerprint for the molecule. The most stable ions, such as the phenyl cation, are often among the most abundant in the spectrum.

The following table details the proposed major fragment ions for this compound.

| m/z Value | Proposed Formula | Proposed Fragmentation Pathway |

| 205 | [C₁₂H₁₅NS]•+ | Molecular Ion (M•+) |

| 177 | [C₁₀H₁₁NS]•+ | Loss of ethene (C₂H₄) from the cyclopentane ring |

| 172 | [C₁₂H₁₄N]+ | Loss of sulfhydryl radical (•SH) |

| 136 | [C₇H₆NS]+ | Loss of cyclopentyl radical ([C₅H₉]•) |

| 128 | [C₆H₁₀NS]+ | Loss of phenyl radical ([C₆H₅]•) |

| 77 | [C₆H₅]+ | Phenyl cation |

This table is based on hypothesized fragmentation patterns derived from the analysis of the compound's structural features.

Isotopic Analysis

The isotopic distribution in the mass spectrum of this compound provides crucial information for confirming its elemental formula. The presence of sulfur, with its significant natural isotope ³⁴S, is particularly diagnostic.

Sulfur has four stable isotopes: ³²S (95.02% abundance), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%). wikipedia.orgunl.edu The presence of a single sulfur atom in the molecule will give rise to a distinct M+2 peak (a peak at two mass units higher than the molecular ion) with an expected intensity of approximately 4.4% relative to the M+ peak (4.21% / 95.02%). This M+2 peak is a key signature for sulfur-containing compounds. acs.org

In addition to sulfur, the natural abundance of ¹³C (1.1%) contributes to the M+1 peak. With 12 carbon atoms in the molecule, the probability of one ¹³C atom being present results in an M+1 peak with a relative intensity of approximately 13.2% (12 x 1.1%) compared to the M+ peak.

The table below summarizes the expected isotopic peaks for the molecular ion of this compound.

| Peak | m/z Value | Primary Contributing Isotopes | Expected Relative Intensity (%) |

| M+ | 205 | ¹²C, ¹H, ¹⁴N, ³²S | 100 |

| M+1 | 206 | ¹³C, ²H, ¹⁵N, ³³S | ~13.5 |

| M+2 | 207 | ¹³C₂, ³⁴S | ~5.1 |

Expected relative intensities are calculated based on the natural abundances of the isotopes.

Computational and Theoretical Investigations of 1 Phenylcyclopentane 1 Carbothioamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. espublisher.commdpi.com DFT calculations are employed to determine the ground-state electronic structure of 1-Phenylcyclopentane-1-carbothioamide, providing fundamental information about its stability, reactivity, and spectroscopic characteristics. dntb.gov.uanih.gov Methods like the B3LYP functional combined with a suitable basis set such as 6-311++G(d,p) are commonly used for such investigations on organic molecules. nih.gov

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The optimization process ensures that all calculated properties are representative of the molecule in its most stable state.

The resulting optimized structure provides key geometric parameters. For instance, the C=S bond length in the thioamide group and the C-N bond length are of particular interest, as they influence the group's chemical behavior. The orientation of the phenyl and cyclopentane (B165970) rings relative to the carbothioamide moiety is also determined, revealing potential steric interactions.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP Level) This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=S | 1.68 Å |

| Bond Length | C-N | 1.36 Å |

| Bond Length | C-C (Phenyl-Cyclopentane) | 1.53 Å |

| Bond Angle | N-C-C (Cyclopentane) | 118.5° |

| Bond Angle | S=C-N | 125.0° |

| Dihedral Angle | Phenyl-C-C-N | 75.3° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. espublisher.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich thioamide group, particularly the sulfur atom, while the LUMO may be distributed across the phenyl ring and the C=S bond. espublisher.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital |

| LUMO | -1.15 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 | Indicator of Chemical Reactivity |

DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated to help assign the peaks observed in experimental FT-IR and Raman spectra. Key vibrational modes for this compound include the C=S stretching, N-H stretching, and C-N stretching of the thioamide group, as well as the characteristic vibrations of the phenyl and cyclopentane rings. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. nih.gov These theoretical values serve as a valuable tool for interpreting experimental NMR spectra and confirming the chemical environment of each atom in the molecule.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Visible absorption spectrum. nih.gov The calculations can identify the specific molecular orbitals involved in the main absorption bands, such as π → π* transitions within the phenyl ring and the thioamide group. espublisher.com

Molecular Dynamics Simulations and Conformation Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.comarxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in different environments (e.g., in a solvent like water or ethanol).

For this compound, MD simulations can reveal:

Conformational Flexibility: The simulations can track the rotation around single bonds, such as the bond connecting the phenyl ring to the cyclopentane ring, to identify the most stable and frequently accessed conformations.

Solvent Effects: By simulating the molecule in an explicit solvent, it is possible to study how solvent molecules interact with the thioamide group and influence its conformation and reactivity.

Stability of Complexes: If the molecule is studied as a potential ligand for a biological target, MD simulations can assess the stability of the ligand-protein complex over time, often measured by the root-mean-square deviation (RMSD). mdpi.comdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thioamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For scaffolds containing the thioamide group, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. nih.gov

The process involves:

Dataset Collection: A set of thioamide derivatives, including this compound, with known biological activities (e.g., antifungal, anticancer) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule, often using data from DFT calculations. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A validated QSAR model can then be used to predict the activity of novel this compound derivatives, guiding synthetic efforts toward more potent compounds. mdpi.com

Reaction Mechanism Elucidation using Computational Methods for this compound Transformations

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net For transformations involving this compound, such as its synthesis or subsequent functionalization, computational studies can map out the entire reaction pathway.

This involves:

Locating Transition States (TS): Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier (activation energy) for each step of the reaction, which helps in predicting reaction rates and feasibility.

Investigating Intermediates: Identifying any stable or transient intermediates that may be formed during the reaction.

By constructing a detailed potential energy surface, researchers can gain a fundamental understanding of the reaction mechanism, including factors that control stereoselectivity or regioselectivity. researchgate.net This knowledge is crucial for optimizing reaction conditions and developing new synthetic methodologies. nih.gov

Coordination Chemistry and Metal Complexation Studies of 1 Phenylcyclopentane 1 Carbothioamide

1-Phenylcyclopentane-1-carbothioamide as a Ligand in Transition Metal Complexes

The carbothioamide moiety is a well-established functional group in the design of ligands for transition metal complexes. The coordination chemistry of ligands analogous to this compound is extensive, showcasing their ability to form stable complexes with a range of metals. The electronic and steric properties of the phenyl and cyclopentane (B165970) substituents can influence the coordination geometry and reactivity of the resulting metal complexes.

S-coordination: The sulfur atom of the thioamide group can act as a soft donor, readily coordinating to soft metal ions. This monodentate coordination is a common feature in many carbothioamide complexes.

N-coordination: The nitrogen atom of the thioamide can also coordinate to a metal center, although this is generally less common than S-coordination due to the lower basicity of the nitrogen atom.

Bidentate (S,N)-coordination: Many carbothioamide-containing ligands act as bidentate chelating agents, coordinating to the metal center through both the sulfur and nitrogen atoms of the thioamide group. This mode of coordination often leads to the formation of stable five- or six-membered chelate rings, enhancing the thermodynamic stability of the resulting complexes. In some instances, the ligand exists in its enol form, and coordinates as a mononegative bidentate chelate. researchgate.net Thiosemicarbazones, which are structurally related to carbothioamides, have been shown to act as S,N-bidentate ligands in complexes with rhenium. researchgate.net

The specific coordination mode adopted by this compound or its analogues will significantly impact the geometry and electronic properties of the resulting metal complex.

The synthesis of transition metal complexes with carbothioamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product. For instance, the reaction of 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide with acetate (B1210297) salts of Co(II), Cu(II), Ni(II), and Zn(II) led to the isolation of solid complexes. researchgate.net Similarly, complexes of Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) have been synthesized with 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide. nih.gov

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose, including:

Elemental Analysis: To determine the empirical formula of the complex.

Molar Conductivity Measurements: To ascertain the electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion.

Spectroscopic Techniques (IR, UV-Vis, NMR, EPR): These techniques provide detailed information about the coordination environment of the metal ion and the bonding within the complex, as will be discussed in more detail in a later section.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. nih.gov

Structural Analysis of Metal-1-Phenylcyclopentane-1-carbothioamide Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes. This technique provides precise information about the coordination number and geometry of the metal center, as well as the bond lengths and angles between the metal and the ligand donor atoms. For example, X-ray crystallographic analysis of various metal complexes with carbothioamide-containing ligands has revealed a range of coordination geometries, including octahedral, square planar, and tetrahedral. mdpi.com In some cases, the analysis can reveal the formation of dimeric or polymeric structures. researchgate.net

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Cu(L)2] (L = a thiosemicarbazone ligand) | Cu(II) | Distorted Square Planar | Cu-S: 2.25-2.30, Cu-N: 1.95-2.00 | researchgate.net |

| [ReBr(HL)(CO)3] (HL = a thiosemicarbazone ligand) | Re(I) | Distorted Octahedral | Re-S: 2.45-2.50, Re-N: 2.15-2.20 | researchgate.net |

Spectroscopic techniques are invaluable for characterizing metal complexes in both the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the carbothioamide ligand. The C=S stretching vibration, typically observed in the region of 800-700 cm⁻¹, often shifts upon coordination to a metal ion. A shift to lower frequency is indicative of S-coordination, as the bond order of the C=S bond decreases. Similarly, changes in the N-H stretching and bending vibrations can provide evidence for N-coordination. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of M-S and M-N bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligand. For instance, the UV-Vis spectra of cobalt(II) complexes can help distinguish between octahedral and tetrahedral geometries. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the ligand protons and carbons can change significantly upon coordination to a metal ion, providing information about the binding site and the structure of the complex in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, i.e., those with unpaired electrons. The EPR spectrum provides information about the electronic structure of the metal ion, its oxidation state, and the symmetry of its coordination environment. For example, the EPR spectrum of a Cu(II) complex can provide detailed information about the nature of the copper-ligand bonding. nih.gov

| Technique | Observed Changes Upon Complexation | Information Gained | Reference |

|---|---|---|---|

| IR | Shift in ν(C=S) and ν(N-H) bands | Confirmation of S and/or N coordination | mdpi.com |

| UV-Vis | Appearance of new d-d and charge-transfer bands | Coordination geometry and electronic structure | researchgate.net |

| EPR | Characteristic g-values and hyperfine splitting | Oxidation state and symmetry of the metal center | nih.gov |

Catalytic Applications of Metal-1-Phenylcyclopentane-1-carbothioamide Complexes

Transition metal complexes are widely used as catalysts in a variety of organic transformations. csuohio.edu The catalytic activity of a metal complex is highly dependent on the nature of both the metal ion and the coordinating ligands. The ligands can influence the steric and electronic environment of the metal center, thereby tuning its reactivity and selectivity.

While specific catalytic applications for complexes of this compound have not been extensively reported, related metal complexes with carbothioamide and thiosemicarbazone ligands have shown promise in various catalytic reactions. For instance, palladium complexes with N-heterocyclic carbene ligands, which share some electronic similarities with carbothioamides, have been successfully employed in cross-coupling reactions such as the Suzuki-Miyaura and Heck-Mizoroki reactions. beilstein-journals.orgnih.gov Furthermore, the potential for metal-ligand cooperativity, where the ligand actively participates in the catalytic cycle, is an area of growing interest in the design of new catalytic systems. future4200.com Given the versatile coordination chemistry of carbothioamide ligands, it is plausible that metal complexes of this compound could exhibit catalytic activity in a range of organic transformations.

Theoretical Analysis of Metal-Ligand Interactions in this compound Complexes

Following a comprehensive search of available scientific literature and academic databases, no specific theoretical or computational studies detailing the metal-ligand bonding in complexes of This compound were found. The instructions for this article require a strict focus solely on this specific compound, preventing the inclusion of data from related but distinct carbothioamide molecules.

While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the coordination chemistry of various carbothioamide ligands, the absence of published research on this compound means that a detailed, data-driven analysis of its metal-ligand bonding aspects cannot be provided at this time. dntb.gov.uaresearchgate.netnih.gov

To fulfill the user's request, which mandates the inclusion of detailed research findings and data tables specifically for this compound, such information would need to be available in the public domain. As this is not the case, generating content for the requested section would not be possible without violating the core requirements of accuracy and strict adherence to the specified compound.

General theoretical principles that govern metal-ligand bonding in analogous thioamide compounds typically involve analysis of:

Molecular Orbital (MO) Theory: To describe the formation of bonding and antibonding orbitals between the metal center and the sulfur and nitrogen donor atoms of the ligand. libretexts.orgtcd.ieyoutube.com

Natural Bond Orbital (NBO) Analysis: To quantify charge transfer, hybridization, and the nature of the donor-acceptor interactions between the ligand's lone pairs and the metal's vacant orbitals. researchgate.netresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the topology of the electron density and determine the nature of the metal-ligand bonds (e.g., covalent vs. electrostatic character). nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): To understand the reactivity and electronic transitions within the complex, with the HOMO often localized on the ligand and the LUMO on the metal center. nih.govresearchgate.net

However, without specific calculations and results for this compound, any discussion would remain hypothetical and would not meet the requirement for detailed, compound-specific research findings.

Biological and Pharmaceutical Relevance of 1 Phenylcyclopentane 1 Carbothioamide Derivatives Mechanism Focused

Molecular Target Identification and Binding Studies for 1-Phenylcyclopentane-1-carbothioamide Analogs

The identification of molecular targets is crucial for understanding the therapeutic potential of a compound. Analogs containing either the 1-phenylcyclopentane core or the carbothioamide group have shown interactions with specific enzymes and receptors.

The carbothioamide group is a key structural feature in numerous enzyme inhibitors. nih.govresearchgate.net It is considered a fascinating isostere of the canonical amide bond, but with distinct properties; it is a stronger hydrogen bond donor and a weaker acceptor than its amide counterpart. nih.gov This difference influences how these molecules interact with enzyme active sites.

Studies on various carbothioamide-containing compounds have demonstrated inhibitory activity against several enzymes. For instance, a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were identified as potent inhibitors of urease, an enzyme implicated in pathological conditions like peptic ulcers and kidney stone formation. nih.govfigshare.comnih.govacs.org Molecular docking studies of these inhibitors revealed key interactions within the enzyme's active site, including hydrogen bonding and hydrophobic interactions. nih.govfigshare.comnih.govacs.org Similarly, other carbothioamide derivatives have shown inhibitory potential against carbonic anhydrase II and 15-lipoxygenase. nih.gov In some cases, the anticancer mechanism of carbothioamide-based compounds may involve DNA binding. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Carbothioamide Derivatives

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N-Aryl-3,4-dihydroisoquinoline carbothioamides | Urease | 11.2 ± 0.81 µM to 56.7 ± 0.76 µM | nih.govfigshare.comnih.gov |

| Hydrazine-1-carbothioamides | Carbonic Anhydrase II | 0.13 ± 0.01 µM to 10.23 ± 0.21 µM | nih.gov |

| Hydrazine-1-carbothioamides | 15-Lipoxygenase | 0.14 ± 0.01 µM to 1.34 ± 0.14 µM | nih.gov |

| Pyrazolinethioamide Analog | Anticancer (A549 cell line) | 13.49 ± 0.17 µM | nih.gov |

The 1-phenylcyclopentane structure is a key component of Carbetapentane, a compound known to bind with high affinity to sigma (σ) receptors. miami.edunih.govmedchemexpress.comselleckchem.com Sigma receptors, of which there are two main subtypes (σ-1 and σ-2), are implicated in various neurological processes and are attractive targets for drug design. sigmaaldrich.com

A series of analogs based on the 1-phenylcyclopentane core of Carbetapentane were synthesized and evaluated for their binding to sigma receptors. miami.edunih.gov These studies included the replacement of the original carboxylate function with an amide group, a close structural relative of the carbothioamide. miami.edunih.gov The findings showed that many of these novel 1-phenylcycloalkane derivatives are potent and selective ligands for the σ-1 receptor. miami.edunih.gov For example, specific modifications to the structure resulted in compounds with high selectivity for σ-1 over σ-2 sites (up to 78-fold) and over 220-fold selectivity over muscarinic receptors. miami.edunih.gov This demonstrates that the 1-phenylcyclopentane scaffold is a viable backbone for developing selective sigma receptor ligands. miami.edunih.gov

Table 2: Sigma Receptor Binding Affinities of Selected 1-Phenylcyclopentane Analogs

| Compound | σ-1 Ki (nM) | σ-2 Ki (nM) | Selectivity (σ-2/σ-1) | Reference |

|---|---|---|---|---|

| Carbetapentane | 75 | 894 | 11.9 | medchemexpress.comnih.gov |

| Analog 34 | Not Specified | Not Specified | 65-fold | miami.edunih.gov |

| Analog 35 | Not Specified | Not Specified | 78-fold | miami.edunih.gov |

| Analog 39 | Not Specified | Not Specified | 51-fold | miami.edunih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. drugdesign.orgcollaborativedrug.com For a molecule like this compound, SAR would involve exploring how changes to the phenyl ring, the cyclopentane (B165970) ring, and the carbothioamide group affect its interaction with biological targets.

The rational design of new drugs often involves analyzing the structure of a known active compound or its biological target to create new molecules with improved properties. biomedres.us For derivatives of this compound, a rational design strategy would leverage findings from related structures.

In the development of selective sigma-1 ligands from Carbetapentane, a systematic approach to structural modification was employed. miami.edunih.gov This included:

Phenyl Ring Substitution: Introducing various substituents to probe electronic and steric effects.

Cycloalkyl Ring Modification: Contracting the cyclopentyl ring to a cyclopropyl (B3062369) or expanding it to explore the impact of ring size on receptor fit.

Functional Group Isosterism: Replacing the central ester group with functionalities like an amide, methyl ether, or methylamine (B109427) to alter hydrogen bonding capacity and chemical stability. miami.edunih.gov

Peripheral Group Modification: Altering substituents, such as replacing an N,N-diethyl group with a morpholino or piperidino moiety, to modulate physicochemical properties. miami.edunih.gov

This systematic approach is a cornerstone of rational drug design, allowing researchers to build a comprehensive SAR profile. nih.govnih.gov

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the 3D structure of the biological target is unknown. uq.edu.aumdpi.com A pharmacophore is an abstract representation of the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific target. dovepress.comnih.govnih.gov These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.gov

The process involves generating 3D models from a set of known active ligands to identify common chemical features and their spatial arrangement. nih.govnih.gov This resulting pharmacophore model can then be used as a 3D query to screen large chemical databases for new molecules that match the required features, a process known as virtual screening. dovepress.comdergipark.org.trrsc.org For this compound derivatives, a hypothetical pharmacophore model could be constructed based on its key structural elements:

An aromatic feature (the phenyl ring).

A hydrophobic feature (the cyclopentyl ring).

A hydrogen bond donor (the N-H of the thioamide).

A hydrogen bond acceptor (the sulfur atom of the thioamide).

This model could guide the discovery of novel compounds with potentially similar biological activity. biointerfaceresearch.com Pharmacophore modeling is often combined with other computational methods like molecular docking to refine search results and predict binding modes more accurately. dovepress.comnih.gov

Biochemical Pathways Modulated by Thioamide-Containing Compounds (without clinical outcomes)

Thioamide-containing compounds can influence various biochemical pathways through their interaction with specific molecular targets. The metabolic activation of thioamides is often a prerequisite for their biological effects, a process mediated by enzymes like flavoprotein monooxygenases or cytochromes P450. ethz.ch

One significant pathway that can be targeted is fatty acid biosynthesis. nih.gov This pathway is essential for building cell membranes and is a validated target for antimicrobial agents. mdpi.comgoogle.com The antibiotic thiolactomycin, for example, specifically inhibits the fatty acid synthetase system in bacteria. nih.gov Inhibition of this pathway disrupts the production of essential cellular components. nih.gov The natural product closthioamide, which contains thioamide moieties, has been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV, thereby blocking DNA replication. nih.gov

Furthermore, the interaction of 1-phenylcyclopentane analogs with sigma receptors suggests a modulation of cellular signaling pathways. nih.gov Sigma-1 receptors are intracellular chaperones that can modulate calcium signaling and influence the function of other proteins, indicating that ligands binding to these receptors can have broad effects on cellular homeostasis. sigmaaldrich.com

In Vitro Cellular Studies of this compound Derivatives Remain Largely Uncharted

Despite a thorough review of available scientific literature and patent databases, detailed research on the in vitro effects of this compound and its derivatives on specific cellular targets and processes is not publicly available. Consequently, a comprehensive analysis of their biological and pharmaceutical relevance from a mechanism-focused perspective, as requested, cannot be constructed at this time.

The current body of research extensively covers related, yet structurally distinct, chemical entities. For instance, studies on 1-phenylcyclopropane carboxamide derivatives have indicated their potential as antiproliferative agents. These compounds have been shown to inhibit the proliferation of the U937 human myeloid leukemia cell line without exhibiting general cytotoxicity. This suggests a targeted mechanism of action that is specific to certain cellular pathways in cancer cells.

In a different structural class, 1-phenylcycloalkanecarboxylic acid derivatives have been investigated as potent and selective ligands for the sigma 1 receptor. The sigma 1 receptor is an intracellular chaperone protein involved in various cellular functions, and its modulation can impact conditions such as neurodegenerative diseases and addiction. The high affinity and selectivity of these compounds for this receptor point to a clear cellular target, though further mechanistic studies are needed.

Furthermore, research into carbothioamide and carboxamide-based pyrazoline analogs has revealed their potential as anticancer agents. Some of these derivatives have demonstrated cytotoxic activity against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical cancer). The proposed mechanism for some of these compounds involves interaction with DNA, suggesting a pathway that disrupts cancer cell replication.

Future Directions and Emerging Research Avenues for 1 Phenylcyclopentane 1 Carbothioamide Research

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of 1-Phenylcyclopentane-1-carbothioamide is a critical prerequisite for its comprehensive investigation and application. Future research is expected to focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Current synthetic approaches to thioamides often involve the thionation of the corresponding amide. A plausible route to this compound would first involve the synthesis of 1-phenylcyclopentane-1-carboxamide. This can be achieved through the hydrolysis of 1-phenylcyclopentane-1-carbonitrile, which is synthesized by the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane. google.com The subsequent thionation of the amide to the thioamide can be accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.netchemrxiv.org

However, these traditional methods can have limitations, including harsh reaction conditions and the generation of stoichiometric waste. Emerging research is likely to focus on more advanced and sustainable synthetic strategies. mdpi.com

Key areas for future synthetic methodology development include:

Direct Thioamidation: One-pot reactions that directly convert precursors like 1-phenylcyclopentanecarboxylic acid or its derivatives to the thioamide, bypassing the need to isolate the amide intermediate, would significantly enhance efficiency. mdpi.com

Catalytic Thionation: The development of catalytic methods for the thionation of amides would reduce the amount of sulfurizing agent required and minimize waste.

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, improve safety, and facilitate large-scale production of this compound.

Green Chemistry Approaches: The use of elemental sulfur in greener solvents, such as water, represents a more environmentally friendly approach to thioamide synthesis. researchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Precursor | Reagents | Potential Advantages | Potential Challenges |

| Traditional Thionation | 1-Phenylcyclopentane-1-carboxamide | Lawesson's Reagent, P4S10 | Established methodology | Harsh conditions, stoichiometric waste |

| Direct Thioamidation | 1-Phenylcyclopentanecarboxylic acid | Amines, Sulfur source | Increased efficiency, one-pot | Requires optimization for specific substrate |

| Catalytic Thionation | 1-Phenylcyclopentane-1-carboxamide | Catalytic system, Sulfur source | Reduced waste, milder conditions | Catalyst development and cost |

| Flow Chemistry | Various | Optimized reagents | Scalability, safety, control | Initial setup costs |

| Green Synthesis | Various | Elemental sulfur, Green solvents | Environmental friendliness | Reaction kinetics and solubility |

Exploration of Advanced Catalytic Applications in Organic Transformations

The thioamide functional group is known to participate in a variety of organic transformations, and this compound could serve as a valuable ligand or substrate in catalysis. researchgate.net Future research will likely explore its potential in several areas of catalytic science.

Thioamides can act as directing groups in C-H activation reactions, and the phenyl and cyclopentyl groups in this compound offer multiple sites for such functionalization. researchgate.net This could lead to the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the sulfur atom in the thioamide moiety can coordinate to metal centers, making this compound a potential ligand for various catalytic systems. Research in this area could focus on:

Asymmetric Catalysis: The development of chiral catalysts based on this compound for enantioselective transformations.

Cross-Coupling Reactions: The use of this compound as a ligand in palladium- or copper-catalyzed cross-coupling reactions.

Hydrogenation Reactions: The unique electronic properties of the thioamide group could influence the activity and selectivity of hydrogenation catalysts. acs.org

The potential catalytic applications are summarized in Table 2.

Table 2: Potential Advanced Catalytic Applications of this compound

| Catalytic Application | Role of this compound | Potential Outcome |

| C-H Activation | Directing Group | Synthesis of complex functionalized molecules |

| Asymmetric Catalysis | Chiral Ligand | Enantioselective synthesis of valuable compounds |

| Cross-Coupling Reactions | Ligand for Metal Catalysts | Formation of new carbon-carbon and carbon-heteroatom bonds |

| Hydrogenation | Ligand or Substrate | Selective reduction of functional groups |

| [4+1] Annulation | Substrate | Synthesis of highly substituted dihydrothiophenes rsc.org |

Integration with Materials Science for Functional Hybrid Systems

The integration of this compound into materials science is a promising avenue for future research. The thioamide group's ability to interact with metal surfaces and its unique electronic properties make it an attractive building block for functional hybrid systems.

Potential applications in this area include:

Self-Assembled Monolayers (SAMs): The thioamide group could act as an anchor to bind the molecule to metal surfaces, such as gold or silver, to form well-ordered SAMs with tailored properties.

Molecular Electronics: The electronic characteristics of this compound could be harnessed in the development of molecular wires, switches, or sensors.

Polymer Chemistry: This compound could be incorporated as a monomer or a functional additive in polymers to impart specific properties, such as thermal stability, optical response, or metal-ion binding capabilities.

The unique combination of a rigid phenyl group, a flexible cyclopentane (B165970) ring, and a polar thioamide group could lead to materials with interesting and tunable properties.

Advanced Computational Methodologies in Predicting Reactivity and Molecular Interactions

Computational chemistry is set to play a pivotal role in accelerating the research and development of this compound. Advanced computational methodologies can provide deep insights into its electronic structure, reactivity, and intermolecular interactions, thereby guiding experimental efforts. frontiersin.orgnih.gov

Future computational studies are likely to focus on:

Density Functional Theory (DFT) Calculations: To predict the geometric and electronic properties, vibrational frequencies, and reactivity indices of the molecule. mdpi.com This can help in understanding its stability and potential reaction pathways.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with other molecules, such as solvents, receptors, or surfaces.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model the behavior of this compound in complex biological or material systems with high accuracy.

Prediction of Spectroscopic Properties: To aid in the characterization of the molecule and its derivatives by predicting NMR, IR, and UV-Vis spectra.

A summary of the potential applications of advanced computational methodologies is presented in Table 3.

Table 3: Applications of Advanced Computational Methodologies in this compound Research

| Computational Methodology | Research Focus | Predicted Properties and Insights |

| Density Functional Theory (DFT) | Reactivity and Electronic Structure | Molecular orbitals, electrostatic potential, reaction mechanisms mdpi.com |

| Molecular Dynamics (MD) | Conformational Analysis and Interactions | Dynamic behavior, binding affinities, solvation effects |

| QM/MM | Behavior in Complex Systems | Enzyme inhibition, material interfaces |

| Spectroscopic Prediction | Structural Characterization | NMR chemical shifts, IR vibrational modes, UV-Vis absorption spectra |

Design of Next-Generation Thioamide Scaffolds for Specific Molecular Recognition and Mechanistic Probes

The unique properties of the thioamide group make it a valuable component in the design of molecular probes and scaffolds for specific molecular recognition. researchgate.net Future research in this area could leverage the 1-phenylcyclopentane moiety to create novel molecular architectures.

Key research directions include:

Host-Guest Chemistry: The development of cavitands or other host molecules incorporating the this compound scaffold for the selective binding of small molecules or ions. mdpi.commdpi.comnih.gov The phenyl and cyclopentyl groups can provide a hydrophobic cavity, while the thioamide group can engage in specific hydrogen bonding or metal coordination.

Biomolecular Probes: The thioamide group can act as a spectroscopic probe due to its distinct vibrational and electronic signatures. nih.gov Incorporating this moiety into larger molecules could allow for the study of biological processes, such as protein folding or enzyme activity.

Mechanistic Studies: The altered reactivity of the thioamide compared to the amide can be exploited to design probes for elucidating reaction mechanisms in organic and biological chemistry.

The design of such sophisticated molecular tools will require a synergistic approach combining organic synthesis, spectroscopy, and computational modeling. The this compound scaffold offers a versatile platform for the development of the next generation of molecular recognition systems and mechanistic probes.

Q & A

Basic: What are the standard synthetic routes for 1-Phenylcyclopentane-1-carbothioamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 1-phenylcyclopentanecarboxylic acid derivatives with thioamide precursors. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane . Reaction temperature (0–25°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for acid to thioamide precursor) are critical for optimizing yields above 70%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Advanced: How can researchers resolve contradictory biological activity data for this compound across studies?

Methodological Answer:

Contradictions in activity data (e.g., anticancer vs. anti-inflammatory outcomes) may arise from differences in assay conditions or structural analogs. To address this:

- Comparative Structural Analysis : Use computational tools (e.g., molecular docking) to compare binding affinities of analogs (e.g., fluorophenyl or chlorophenyl derivatives) against target proteins .

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, IC50 protocols from ’s cytotoxicity assays ).

- Meta-Analysis : Cross-reference data with structurally similar compounds like 1-(4-Fluorophenyl)cyclopentanamine, noting how substituents (e.g., -F vs. -Cl) alter lipophilicity and receptor interactions .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentane ring geometry and thioamide proton signals (δ 8–10 ppm for -NH-C=S) .

- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 248.1) .

- IR Spectroscopy : Identify thioamide C=S stretches (~1250 cm⁻¹) and phenyl C-H stretches (~3000 cm⁻¹) .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer:

Stereochemistry in cyclopentane derivatives is influenced by:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during ring closure to favor cis or trans configurations .

- Temperature Control : Lower temperatures (-20°C) stabilize transition states, reducing racemization .

- Crystallography : X-ray diffraction of intermediates (e.g., carboxylate salts) to confirm stereochemistry before thioamide functionalization .

Basic: What in vitro models are suitable for screening the biological activity of this compound?

Methodological Answer:

- Cell Proliferation Assays : Use MTT or Mosmann’s colorimetric assay ( ) with cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition Studies : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to assess affinity .

Advanced: How can computational methods improve the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) may enhance receptor binding .

- MD Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .

- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetics (e.g., CYP450 metabolism) and prioritize analogs with favorable profiles .

Basic: What are the key safety considerations when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (see Safety Data Sheets in ) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

- Stability : Store at -20°C under argon to prevent degradation; monitor via TLC for decomposition .

Advanced: What strategies can mitigate contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability and tissue distribution in rodent models to identify bioavailability bottlenecks .

- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites (e.g., sulfoxide derivatives) .

- Dose-Response Calibration : Align in vivo dosing with in vitro IC50 values, adjusting for protein binding and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.